δ-Amyrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

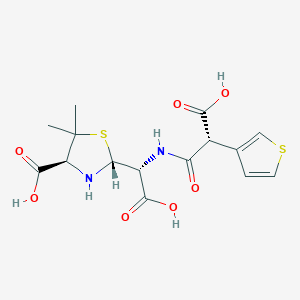

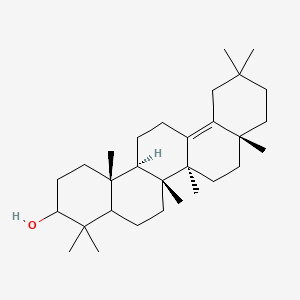

“δ-Amyrin” is a pentacyclic triterpenol with the chemical formula C30H50O . It is one of the three closely related natural chemical compounds of the triterpene class, along with α-amyrin and β-amyrin . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .

Synthesis Analysis

The synthesis of δ-Amyrin has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction . For α-amyrin, a different synthetic approach had to be chosen providing access to α-amyrin in medium-to-large scale .

Molecular Structure Analysis

δ-Amyrin is a pentacyclic triterpenol with the chemical formula C30H50O . It is designated as (3β)-Olean-13(18)-en-3-ol . The molecular weight of δ-Amyrin is 426.72 .

Chemical Reactions Analysis

The first committed step in triterpenoid biosynthesis is the cyclization of epoxysqualene into various triterpene alcohol isomers, a reaction catalyzed by oxidosqualene cyclases (OSCs) . The different OSCs have characteristic product specificities, which are mainly due to differences in the numbers of high-energy intermediates the enzymes can stabilize .

Physical And Chemical Properties Analysis

δ-Amyrin has a molecular weight of 426.72 . It is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .

Aplicaciones Científicas De Investigación

- Application : Amyrin is used in the synthesis of other complex triterpenoids like boswellic acid (found in frankincense) or maslinic acid (found in olives) .

- Method of Application : The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid. The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

- Results : The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction. For α-amyrin, a different synthetic approach had to be chosen providing access to α-amyrin in medium-to-large scale .

- Application : Amyrin is metabolically engineered in the oleaginous yeast, Yarrowia lipolytica to produce α- and β-amyrin on simple sugar and waste cooking oil .

- Method of Application : The in vivo enzymatic activity of a multi-functional amyrin synthase (CrMAS) from Catharanthus roseus was validated by expressing its codon-optimized gene in Y. lipolytica and assayed for amyrins .

- Results : The optimized fermentation condition attained titers of at least 100 mg/L α-amyrin and 20 mg/L β-amyrin .

Scientific Field: Organic Chemistry

Scientific Field: Metabolic Engineering

- Scientific Field: Virology

- Application : Amyrin subunits have been studied for their potential in impeding HCV (Hepatitis C Virus) influx mechanism inside human cells .

- Method of Application : This is a combined in silico and in vivo study. The study focuses on the quantum tunnel profiles and molecular strings of the CD81 receptor .

- Results : The results of this study are not explicitly mentioned in the source. For detailed results, I recommend referring to the original research article .

- Scientific Field: Pharmacology

- Application : Amyrin has proven anti-inflammatory , anti-nociceptive , and gastro-protective activities, and inhibits HIV transcriptase-1 .

- Method of Application : The method of application is not explicitly mentioned in the source. For detailed methods, I recommend referring to the original research articles .

- Results : The results of this study are not explicitly mentioned in the source. For detailed results, I recommend referring to the original research articles .

Direcciones Futuras

Propiedades

IUPAC Name |

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCIRBSYAYKMEF-UWTKSXHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13(18)-Oleanen-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)